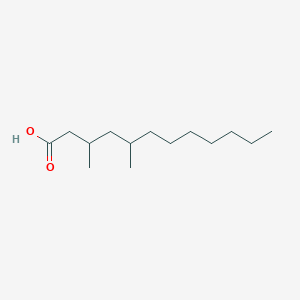
3,5-Dimethyldodecanoic acid
Cat. No. B3308261
Key on ui cas rn:
93761-42-3
M. Wt: 228.37
InChI Key: BJCDOTOCKDZJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09278900B2
Procedure details


In a nitrogen atmosphere, the crude product (1.22 g, 0.00452 mol) of ethyl 3,5-dimethyldodecanoate (7Et) produced in the method of Example 3-1, methanol (1 ml), a 25% by weight aqueous sodium hydroxide solution (3 ml) were placed in a reaction vessel and stirred at 65° C. for 2 hours. After addition of water, the resulting mixture was washed with a hexane-tetrahydrofuran mixture. The aqueous phase was made acidic in addition of 20% by weight hydrochloric acid, followed by extraction with a hexane-tetrahydrofuran mixture. The organic phase thus obtained was dried over magnesium sulfate and then concentrated under reduced pressure. The concentrate thus obtained was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg) to obtain 3,5-dimethyldodecanoic acid (5) (1.03 g, 0.00452 mol). A total yield of the three steps from the 2-methylnonyl chloride (1 Cl) was 60%.
[Compound]
Name
crude product
Quantity
1.22 g
Type
reactant
Reaction Step One

Name
ethyl 3,5-dimethyldodecanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:9][CH:10]([CH3:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([O:6]CC)=[O:5].CO.[OH-].[Na+]>O>[CH3:1][CH:2]([CH2:9][CH:10]([CH3:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:3][C:4]([OH:6])=[O:5] |f:2.3|
|
Inputs


Step One
[Compound]
|
Name
|
crude product
|
|
Quantity
|
1.22 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ethyl 3,5-dimethyldodecanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(=O)OCC)CC(CCCCCCC)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 65° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the resulting mixture was washed with a hexane-tetrahydrofuran mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The aqueous phase was made acidic in addition of 20% by weight hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with a hexane-tetrahydrofuran mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase thus obtained
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The concentrate thus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure (bp: from 130 to 140° C./2 mmHg)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)O)CC(CCCCCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.00452 mol | |
| AMOUNT: MASS | 1.03 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
